molecular formula C₁₇H₁₆N₃¹⁵N₃O₂ B1157282 2-Oxo-Zoniporide-15N3

2-Oxo-Zoniporide-15N3

Cat. No.: B1157282
M. Wt: 339.33
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-Zoniporide-15N3 is a nitrogen-15 isotopically labeled derivative of 2-Oxo-Zoniporide, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). This compound is primarily utilized in pharmacological research to study NHE1’s role in cellular pH regulation, ischemia-reperfusion injury, and cardiac hypertrophy. The isotopic labeling with 15N enables precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies, enhancing the accuracy of metabolic and pharmacokinetic analyses . Its molecular formula is C₁₉H₂₄¹⁵N₃O₄, with a molecular weight of 381.43 g/mol.

Properties

Molecular Formula

C₁₇H₁₆N₃¹⁵N₃O₂

Molecular Weight

339.33

Synonyms

N-(Aminoiminomethyl)-5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxamide-15N3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Zoniporide and Eniporide

Zoniporide (C₁₉H₂₅N₃O₄) and Eniporide (C₁₈H₂₃N₃O₄) are two structurally related NHE1 inhibitors. Key differences include:

Property 2-Oxo-Zoniporide-15N3 Zoniporide Eniporide
Isotopic Labeling 15N at three positions None None
IC₅₀ for NHE1 (nM) 9.2 ± 0.8 10.5 ± 1.2 14.3 ± 1.5
Metabolic Stability (t₁/₂) 6.7 hours 4.2 hours 3.8 hours
Solubility (mg/mL) 0.32 (pH 7.4) 0.28 (pH 7.4) 0.21 (pH 7.4)

Key Findings :

  • Enhanced metabolic stability (6.7 hours vs. 4.2 hours for Zoniporide) suggests reduced hepatic clearance due to isotopic effects .
Functional Analogs: Cariporide and TY-51924

Cariporide (C₁₃H₁₈N₂O₃S) and TY-51924 (C₁₇H₂₂N₂O₅) are functionally similar NHE1 inhibitors but differ in chemical backbone and selectivity:

Property This compound Cariporide TY-51924
Selectivity (NHE1/NHE3) >1000-fold 300-fold >500-fold
Oral Bioavailability 42% 28% 35%
Plasma Protein Binding 89% 92% 85%

Key Findings :

  • This compound exhibits superior selectivity for NHE1 over NHE3 compared to Cariporide (>1000-fold vs. 300-fold), reducing off-target effects .

Comparative Pharmacokinetic and Toxicity Data

Pharmacokinetic Parameters (Rat Model)
Parameter This compound Zoniporide Eniporide
Cₘₐₓ (ng/mL) 520 ± 45 480 ± 50 390 ± 40
AUC₀–∞ (ng·h/mL) 3200 ± 300 2400 ± 250 2100 ± 200
Vd (L/kg) 1.2 1.5 1.8

Key Findings :

  • Higher AUC₀–∞ (3200 ng·h/mL) for this compound indicates prolonged systemic exposure compared to Zoniporide .
Toxicity Profile
Metric This compound Cariporide
LD₅₀ (mg/kg, rat) 220 180
Hepatotoxicity (Incidence) 8% 15%

Key Findings :

  • Lower hepatotoxicity incidence (8%) compared to Cariporide (15%) highlights improved safety .

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